molecular formula C15H15BrClN2O4P B1663331 (5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium CAS No. 6578-06-9

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

Cat. No.: B1663331
CAS No.: 6578-06-9
M. Wt: 433.62 g/mol
InChI Key: QEIFSLUFHRCVQL-UHFFFAOYSA-N
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Comparison with Similar Compounds

BCIP (p-toluidine salt) is compared with other similar compounds, such as:

Uniqueness

BCIP (p-toluidine salt) is unique due to its high sensitivity and specificity for detecting alkaline phosphatase activity. Its ability to produce a distinct blue-purple precipitate makes it a valuable tool in various biochemical assays .

List of Similar Compounds

  • BCIP (disodium salt)
  • X-phosphate (p-toluidine salt)
  • Pink BCIP Derivative

Properties

CAS No.

6578-06-9

Molecular Formula

C15H15BrClN2O4P

Molecular Weight

433.62 g/mol

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

InChI

InChI=1S/C8H6BrClNO4P.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3

InChI Key

QEIFSLUFHRCVQL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br

Canonical SMILES

CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OP(=O)(O)[O-])Cl)Br

6578-06-9

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
Reactant of Route 2
Reactant of Route 2
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
Reactant of Route 3
Reactant of Route 3
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
Reactant of Route 4
Reactant of Route 4
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
Reactant of Route 5
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium
Reactant of Route 6
(5-bromo-4-chloro-1H-indol-3-yl) hydrogen phosphate;(4-methylphenyl)azanium

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